molecular formula C19H21F3N2O3 B1456742 2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311278-21-3

2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester

Cat. No. B1456742
CAS RN: 1311278-21-3
M. Wt: 382.4 g/mol
InChI Key: XQVBYZOLVGHBQC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule . Unfortunately, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as trifluoromethylpyridine derivatives, are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi has been reported .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The compound is potentially useful in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry. Its structure suggests that it could act as a ligand or a reagent in the coupling process, enhancing the reaction due to the presence of the trifluoromethyl-pyridin moiety .

Agrochemical Development

Trifluoromethylpyridines, a key structural motif in the compound, are extensively used in agrochemicals. This compound could be involved in the synthesis of new pesticides or herbicides, leveraging the unique properties of the trifluoromethyl group for enhanced activity and stability .

Pharmaceutical Research

The trifluoromethyl group and pyridine ring in the compound’s structure are common in pharmaceuticals. It could serve as an intermediate in synthesizing novel drugs, particularly those targeting diseases where modulation of protein interactions is crucial .

Fungicidal Applications

Given the fungicidal activity of related trifluoromethyl-substituted pyridine derivatives, this compound may be used in the synthesis of new fungicides. Its efficacy could be higher than current derivatives, offering a potential advantage in agricultural applications .

Organic Synthesis Intermediates

The compound could be used as an intermediate in various organic syntheses, especially where the introduction of a trifluoromethyl group is desired. Its stability and reactivity profile make it suitable for complex synthetic pathways .

Material Science

In material science, the compound could contribute to the development of new materials with unique properties, such as increased resistance to degradation or altered electrical properties, due to the presence of the trifluoromethyl group .

properties

IUPAC Name

ethyl 2-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-5-26-18(25)12(2)27-15-8-6-7-13(9-15)16-10-14(19(20,21)22)11-23-17(16)24(3)4/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVBYZOLVGHBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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